2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of this compound involves borate-containing benzene rings and anisole structures. Two optimized routes were designed to synthesize compounds A and B. These routes combined borate-containing benzene rings and anisole structures, resulting in the formation of the target compound .
Molecular Structure Analysis
- X-ray Single Crystal Diffraction : The crystal structure determined by X-ray diffraction confirms the optimized molecular structure obtained through density functional theory (DFT) calculations .
Chemical Reactions Analysis
- Hydroboration : Alkyl or aryl alkynes and alkenes can be hydroborated in the presence of transition metal catalysts .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Structural Analysis
Compounds similar to 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been synthesized and analyzed for their structural properties. For example, boric acid ester intermediates with benzene rings were synthesized through a three-step substitution reaction. These compounds' structures were confirmed using FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Their molecular structures were further validated through density functional theory (DFT) calculations, showing consistency with crystal structures determined by single crystal X-ray diffraction. The molecular electrostatic potential and frontier molecular orbitals were also investigated, revealing some physicochemical properties of these compounds (Huang et al., 2021).
Coordination Polymers
This compound and related compounds have been used in the synthesis of coordination polymers. For instance, an extended dipyridyl ligand was synthesized via palladium-catalyzed Suzuki coupling, which was then utilized to form a two-dimensional coordination polymer with octahedral cobalt ions. This polymer features one-dimensional chains connected to form two-dimensional sheets, offering potential applications in materials science and catalysis (Al-Fayaad et al., 2020).
Analytical Chemistry and Sensor Applications
Compounds structurally related to this compound have been explored for their potential in analytical chemistry, particularly in the detection of hydrogen peroxide vapor. Schiff base substituents were found to trigger efficient deboration reactions, enhancing the sensing performance of borate to hydrogen peroxide vapor. This approach offers a fast and sensitive method for detecting hydrogen peroxide, a signature compound of peroxide-based explosives (Fu et al., 2016).
Organic Liquid Electrolyte-Based Applications
In the development of organic liquid electrolyte-based fluoride shuttle batteries, boron-based anion acceptors derived from this compound and similar compounds have been investigated. These anion acceptors showed promising results in enhancing fluoride ion conductivity and solubility, leading to improved performance of fluoride shuttle batteries (Kucuk & Abe, 2020).
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
This property is exploited in various chemical reactions, including coupling reactions .
Biochemical Pathways
Boronic acids and their esters are known to be involved in various biochemical processes due to their ability to interact with biomolecules containing diol groups .
Pharmacokinetics
The pharmacokinetic properties of boronic acids and their esters can be influenced by factors such as their lipophilicity, the ph of the environment, and their ability to form boronate complexes .
Result of Action
The ability of boronic acids and their esters to form reversible covalent bonds with biomolecules can lead to various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the pH of the environment can affect the ability of the compound to form boronate complexes. Moreover, the presence of diols in the environment can influence the reactivity of the compound .
Properties
IUPAC Name |
2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-11-19-15(12-14)13-8-6-5-7-9-13/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCZTHIOAWHECF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671318 | |
Record name | 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879291-26-6 | |
Record name | 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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